![molecular formula C17H15N3O7S2 B2807340 N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide CAS No. 899995-74-5](/img/structure/B2807340.png)

N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

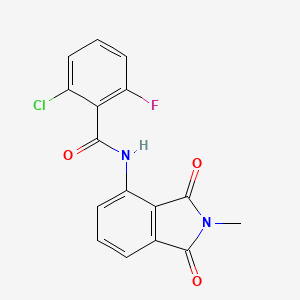

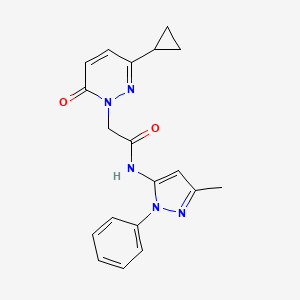

This compound is a complex organic molecule that contains several functional groups, including an acetylsulfamoyl group, a phenyl group, and a benzo[d]isothiazol-2(3H)-yl group. These groups suggest that the compound may have interesting chemical properties and potential applications in various fields .

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. Without specific information, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis

The molecular structure of this compound, as suggested by its name, is quite complex. It likely has a rigid, planar structure due to the presence of the phenyl and benzo[d]isothiazol-2(3H)-yl groups. The acetylsulfamoyl group may add some flexibility to the molecule .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure and the functional groups present. For example, it might have a high melting point and be soluble in certain organic solvents .Scientific Research Applications

Synthesis Techniques and Intermediates N-(4-(N-acetylsulfamoyl)phenyl)-2-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)acetamide and its derivatives have been synthesized through various methods for potential applications in scientific research. For instance, the amidation process and subsequent hydrolysis have been used to obtain related compounds with high yields, showcasing the compound's versatility in chemical synthesis processes (Xu & Trudell, 2005). This methodology is crucial for labeling studies and understanding the pharmacokinetics of related compounds.

Biological Activity and Applications Several studies have focused on the biological activity of derivatives of this compound, revealing its potential in various applications:

Antibacterial and Antifungal Properties : Novel compounds synthesized from related chemical structures have demonstrated significant antibacterial and antifungal effects, indicating their potential as new antimicrobial agents. For example, Schiff base derivatives have been examined for their minimum inhibition concentrations against different strains of bacteria and fungi, showing varying degrees of effectiveness (Maru, Patel, & Yadav, 2015).

Antitumor Activity : Derivatives have been synthesized and screened for antitumor activity against human tumor cell lines, with some compounds exhibiting considerable activity. This highlights the compound's role in the development of new anticancer agents (Yurttaş, Tay, & Demirayak, 2015).

Insecticidal and Proinsecticidal Activity : Modifications and synthesis of related compounds have also been explored for their efficacy as insecticides, with some showing promising results in broad-spectrum insecticidal activity. The study of their metabolism in various species further underscores the potential for targeted pest control applications (Samaritoni, Babcock, Schlenz, & Johnson, 1999).

Chemical Modifications and Structure-Activity Relationships (SAR) Research into the chemical modification of this compound and its derivatives has led to a better understanding of their structure-activity relationships. For instance, the synthesis and evaluation of new derivatives for their analgesic and anti-inflammatory activities have shown promising results, contributing to the development of novel therapeutic agents (Alagarsamy, Solomon, Sulthana, Vijay, & Narendhar, 2015).

Mechanism of Action

Future Directions

Properties

IUPAC Name |

N-[4-(acetylsulfamoyl)phenyl]-2-(1,1,3-trioxo-1,2-benzothiazol-2-yl)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O7S2/c1-11(21)19-28(24,25)13-8-6-12(7-9-13)18-16(22)10-20-17(23)14-4-2-3-5-15(14)29(20,26)27/h2-9H,10H2,1H3,(H,18,22)(H,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UIHGWUIWGVWVES-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CN2C(=O)C3=CC=CC=C3S2(=O)=O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O7S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Ethyl 1-tert-butyl-5-[[(E)-2-phenylethenyl]sulfonylamino]pyrazole-4-carboxylate](/img/structure/B2807257.png)

![N-([2,3'-bipyridin]-4-ylmethyl)-2-ethoxybenzamide](/img/structure/B2807258.png)

![N-(1-{2-cyclopropylpyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)cyclopropanesulfonamide](/img/structure/B2807260.png)

![methyl 1-[2-hydroxy-2-(3-methoxyphenyl)ethyl]-5-(hydroxymethyl)-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2807265.png)

![7-hydroxy-9-(4-methoxyphenyl)-1-methyl-3-pentyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2807267.png)

![2-[2-[2-[2-(2-Hydroxyethoxy)ethoxy]phenoxy]ethoxy]ethanol](/img/structure/B2807268.png)

![2-[4-(2-Methoxy-5-methylphenyl)-2,3-dioxopyrazin-1-yl]acetamide](/img/structure/B2807276.png)

![7-(4-bromophenyl)-5-phenyl-N-(prop-2-en-1-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B2807279.png)

![N-(3,4-Dimethoxyphenyl)-2-{[2-(3-methoxyphenyl)-5-(4-methylphenyl)-1H-imidazol-4-YL]sulfanyl}acetamide](/img/structure/B2807280.png)